[5-(2-Aminophenyl)furan-2-yl]methanol
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Overview
Description
[5-(2-Aminophenyl)furan-2-yl]methanol: is a synthetic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a furan ring substituted with an aminophenyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight is 18921 , which may influence its bioavailability.
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(2-Aminophenyl)furan-2-yl]methanol. For instance, the compound’s boiling point is 116-118 °C/1 mmHg , which suggests that it may be sensitive to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Aminophenyl)furan-2-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(2-Aminophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-aminobenzaldehyde or 2-aminobenzoic acid.
Reduction: Formation of 2-aminobenzyl alcohol or 2-aminobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [5-(2-Aminophenyl)furan-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its aminophenyl group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.
Medicine: While specific medical applications are not well-documented, the structural features of this compound suggest potential use in drug discovery and development. Its ability to interact with biological targets could lead to the identification of new therapeutic agents.
Industry: In industrial applications, this compound can be used as a building block for the synthesis of dyes, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Comparison with Similar Compounds
[5-(2-Hydroxyphenyl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amino group.
[5-(2-Methylphenyl)furan-2-yl]methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness: [5-(2-Aminophenyl)furan-2-yl]methanol is unique due to its aminophenyl group, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxymethyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[5-(2-aminophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUBVXFGGNKEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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